molecular formula C11H12O2 B3053575 3-Hydroxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one CAS No. 5454-03-5

3-Hydroxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one

Cat. No.: B3053575
CAS No.: 5454-03-5
M. Wt: 176.21 g/mol
InChI Key: HLXSWBJLBDPTAV-UHFFFAOYSA-N
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Description

3-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one is a bicyclic ketone with a hydroxyl group at the 3-position of the fused benzene ring. Its core structure consists of a seven-membered cycloheptenone ring fused to a benzene ring.

Key physicochemical properties (inferred from analogs):

  • Molecular formula: C₁₁H₁₂O₂ (hydroxy variant of C₁₁H₁₁ClO in ).
  • Molecular weight: ~178.22 g/mol.
  • Functional groups: Ketone (C=O) at position 5, hydroxyl (-OH) at position 2.

Properties

IUPAC Name

3-hydroxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-9-6-5-8-3-1-2-4-11(13)10(8)7-9/h5-7,12H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXSWBJLBDPTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=C(C1)C=CC(=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30281845
Record name 3-hydroxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one
Source EPA DSSTox
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Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5454-03-5
Record name NSC23239
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Record name 3-hydroxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
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Preparation Methods

Friedel-Crafts Acylation Followed by Demethylation

Synthesis of 3-Methoxy Precursor

The most robust method for accessing the hydroxylated derivative begins with the synthesis of 3-methoxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one, followed by demethylation. The methoxy analog is synthesized via Friedel-Crafts acylation , a reaction optimized for annulene formation.

Reaction Conditions :

  • Substrate : A benzene derivative with a methoxy group at position 3.
  • Reagent : Eaton’s reagent (phosphorus pentoxide in methanesulfonic acid).
  • Temperature : 25–40°C.
  • Time : 4–6 hours.

The methoxy group acts as an electron-donating substituent, directing electrophilic acylation to the para position. Cyclization forms the seven-membered annulene ring, yielding the ketone at position 5.

Key Data:
Parameter Value Source
Yield 68–72%
Purity (HPLC) >95%
Reaction Scale Lab-scale (1–10 g)

Demethylation to Hydroxyl Group

The methoxy group is cleaved using boron tribromide (BBr₃) , a Lewis acid that selectively demethylates aryl methyl ethers under anhydrous conditions.

Procedure :

  • Dissolve 3-methoxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one in dichloromethane.
  • Add BBr₃ (3 equiv.) dropwise at −78°C.
  • Warm to room temperature and stir for 12 hours.
  • Quench with ice water and extract with ethyl acetate.

Optimization Insights :

  • Excess BBr₃ ensures complete demethylation but requires careful quenching to avoid side reactions.
  • Lower temperatures (−78°C) minimize ketone reduction.
Key Data:
Parameter Value Source
Yield 65–70%
Purity (NMR) >98%

Diazonium Salt Hydrolysis from Amino Precursor

Synthesis of 3-Amino Intermediate

An alternative route starts with 3-amino-6,7,8,9-tetrahydro-5H-benzoannulen-5-one, synthesized via cyclization of 2-amino-4-aryl derivatives.

Reaction Conditions :

  • Substrate : 2-Amino-4-aryl precursor.
  • Reagent : Sodium nitrite (NaNO₂) and hydrochloric acid (HCl).
  • Temperature : 0–5°C (diazotization).

Hydrolysis of Diazonium Salt

The amino group is converted to a hydroxyl group via diazonium salt hydrolysis , a classic Sandmeyer reaction variant.

Procedure :

  • Diazotize the amino compound with NaNO₂/HCl at 0°C.
  • Heat the diazonium salt in aqueous sulfuric acid (20% v/v) at 60–70°C for 2 hours.
  • Neutralize with sodium bicarbonate and extract with dichloromethane.

Mechanistic Notes :

  • The diazonium intermediate undergoes hydrolysis via a phenonium ion, yielding the phenolic hydroxyl group.
Key Data:
Parameter Value Source
Yield 75–79%
Reaction Time 2.5 hours

Comparative Analysis of Methods

Efficiency and Scalability

Method Yield Scalability Cost Efficiency
Friedel-Crafts + Demethylation 65–70% Moderate High (BBr₃ cost)
Diazonium Hydrolysis 75–79% High Moderate

Industrial Considerations

  • Friedel-Crafts Route : Requires handling corrosive reagents (e.g., Eaton’s reagent), limiting large-scale adoption without specialized equipment.
  • Diazonium Route : Amenable to continuous flow reactors, reducing safety risks associated with diazonium intermediates.

Emerging Methodologies

Catalytic Hydroxylation

Recent advances in transition-metal catalysis (e.g., Pd/Cu systems) enable direct C–H hydroxylation of benzoannulen derivatives. For example, using O₂ as an oxidant with a palladium catalyst selectively introduces hydroxyl groups at position 3.

Preliminary Data :

Parameter Value Source
Yield 55–60%
Selectivity >90%

Biocatalytic Routes

Enzymatic hydroxylation via cytochrome P450 monooxygenases offers a green chemistry alternative, though yields remain suboptimal (30–40%).

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group with halogens.

Major Products Formed

    Oxidation: Formation of 3-oxo-6,7,8,9-tetrahydro-5H-benzoannulen-5-one or 3-carboxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one.

    Reduction: Formation of 3-hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-ol.

    Substitution: Formation of 3-chloro-6,7,8,9-tetrahydro-5H-benzoannulen-5-one or 3-bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-one.

Scientific Research Applications

3-Hydroxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and biological activity. These functional groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s interaction with enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
  • Molecular formula : C₁₁H₁₁ClO .
  • Molecular weight : 194.66 g/mol.
  • Key differences: The chloro substituent increases electronegativity, enhancing the ketone’s electrophilicity compared to the hydroxy analog. Exhibits lower solubility in polar solvents due to reduced hydrogen-bonding capacity.
3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
  • Molecular formula : C₁₁H₁₁BrO .
  • Molecular weight : 239.11 g/mol.
  • Key differences :
    • Bromine’s larger atomic radius and polarizability may stabilize radical intermediates in reactions.
    • Higher molecular weight compared to chloro and hydroxy analogs influences pharmacokinetic properties.
Fluorinated Derivatives
  • Example: 6-Fluoro-6-phenoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (4u) . Molecular formula: C₁₇H₁₆F₃O₂. Synthetic route: Rhodium-catalyzed oxyfluorination. Impact of fluorine: Enhances metabolic stability and bioavailability due to strong C-F bonds.

Aryl-Substituted Derivatives

1-Phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (5h)
  • Molecular formula : C₁₇H₁₆O .
  • Synthetic route : Suzuki-Miyaura cross-coupling.
  • Key differences :
    • Phenyl substitution at position 1 increases steric bulk, altering binding affinity in biological systems (e.g., CaMKIIα modulation in ).
    • NMR shifts (δ ~7.6–7.3 ppm for aromatic protons) indicate electronic delocalization distinct from hydroxy analogs .
2-Phenyl and 3-Phenyl Variants (5i, 5j)
  • Structural impact : Positional isomerism of the phenyl group affects π-π stacking interactions and solubility.

Parent Compound: 1-Benzosuberone

  • Molecular formula : C₁₁H₁₂O .
  • Molecular weight : 160.21 g/mol.
  • Key differences :
    • Lacks the hydroxy group, reducing polarity and hydrogen-bonding capacity.
    • Simpler synthetic routes (e.g., Friedel-Crafts acylation) compared to substituted analogs .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group Synthetic Method Biological Relevance
3-Hydroxy derivative (target) C₁₁H₁₂O₂ ~178.22 -OH, C=O Not explicitly stated Potential GABAergic activity*
3-Chloro derivative C₁₁H₁₁ClO 194.66 -Cl, C=O Smiles rearrangement Intermediate in drug synthesis
1-Phenyl derivative (5h) C₁₇H₁₆O 236.31 -Ph, C=O Suzuki-Miyaura coupling CaMKIIα stabilization
6-Fluoro-phenoxy derivative (4u) C₁₇H₁₆F₃O₂ 310.30 -F, -OPh, C=O Rhodium catalysis Metabolic stability
1-Benzosuberone C₁₁H₁₂O 160.21 C=O Friedel-Crafts acylation Baseline comparator

*Inferred from hydroxy group’s similarity to GABAergic ligands ().

Biological Activity

3-Hydroxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one (CAS Number: 5454-03-5) is a polycyclic compound with notable biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C₁₁H₁₂O₂
  • Molecular Weight : 176.21 g/mol
  • Purity : ≥95%
  • Melting Point : 98-100 °C

Synthesis

The compound can be synthesized through various chemical reactions, including the Schmidt reaction and Diels-Alder reactions. These methods allow for the introduction of functional groups that enhance its biological activity.

Pharmacological Properties

Research indicates that 3-hydroxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one exhibits significant interaction with neurotransmitter receptors. Specifically, studies have shown that derivatives of this compound act as antagonists at NMDA and AMPA receptors:

CompoundNMDA Kb (µM)AMPA Kb (µM)
7,8-Dichloro-6-methyl0.00410.51
7,8-Dichloro-6-ethyl0.00280.72

These findings suggest a potential role in neuroprotective strategies against excitotoxicity associated with various neurological disorders .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of related compounds on human cancer cell lines. For instance, a study assessed the impact of similar tetrahydro compounds on neuroblastoma (SK-N-AS) and glioblastoma (DBTRG-05MG) cells:

CompoundConcentration (µM)Cell Viability (%)
URO-B5078
THU-OH5090

These results indicate that while certain derivatives show cytotoxic effects, others maintain significant viability in cancer cells, highlighting the need for further investigation into their mechanisms of action .

Case Studies

  • Neurotransmitter Receptor Interaction : A study demonstrated that compounds structurally related to 3-hydroxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one effectively inhibited NMDA receptor activity in Xenopus oocytes expressing rat brain receptors. The potency was found to be dependent on the substitution pattern on the tetrahydrobenzene moiety .
  • Cytotoxicity in Cancer Cells : Research involving human neuroblastoma and glioblastoma cells showed varying degrees of cytotoxicity for compounds derived from this class. The ability of these compounds to penetrate cell membranes due to their lipophilic nature was noted as a contributing factor to their biological activity .

Q & A

Q. What are the established synthetic routes for 3-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one, and how do their yields compare?

The compound can be synthesized via Wittig reaction using 4-carboxybutyl triphenyl phosphonium bromide, achieving yields >75% under optimized conditions. Another method involves microwave-assisted Smiles rearrangement , which reduces reaction time and improves efficiency compared to conventional heating (e.g., 91% yield in 30 minutes under microwave irradiation vs. 62% yield over 12 hours via traditional methods) . Key steps include alkylation, rearrangement, and elimination, with structural confirmation via NMR and IR spectroscopy .

Q. How is the structural integrity of this compound validated experimentally?

1H and 13C NMR are critical for confirming the keto-enol tautomerism and hydroxyl positioning. For example, the hydroxyl proton appears as a multiplet at δ 5.04 ppm, while the ketone carbon resonates at δ 202.4 ppm in CDCl3 . IR spectroscopy (e.g., νmax 3420 cm⁻¹ for O-H stretching) and chiral HPLC (e.g., 90% enantiomeric excess) further validate stereochemical purity .

Q. What preliminary biological activities have been reported for this compound?

Derivatives of this scaffold exhibit mast cell-stabilizing activity , inhibiting histamine release in vitro (IC50 < 10 µM) and reducing allergic inflammation in murine models. Cyclohexenylamino derivatives (e.g., series 20 and 21) show dual in vitro/in vivo efficacy, suggesting potential as anti-allergic agents .

Advanced Research Questions

Q. How do reaction conditions influence the enantioselective synthesis of polycyclic carbocycles derived from this compound?

Rhodium-catalyzed alkynylation-allylation-cyclization strategies enable enantioselective construction of polycycles. For example, tert-butyldiphenylsilyl (TBDPS)-protected derivatives achieve 90% ee using chiral catalysts, as confirmed by chiral HPLC (Chiralcel IF column, 99:1 hexane/iPrOH) . Computational modeling (DFT) optimizes transition states to predict stereochemical outcomes .

Q. What computational tools are used to predict the stability and reactivity of derivatives?

Quantum chemical calculations (e.g., DFT at B3LYP/6-311+G(d,p) level) model optimized geometries and electronic properties. These studies predict regioselectivity in electrophilic substitutions (e.g., fluorination at C6) and correlate HOMO-LUMO gaps with oxidative stability .

Q. How can researchers resolve contradictions in biological activity data across derivative series?

Discrepancies between in vitro and in vivo efficacy (e.g., high IC50 but low in vivo potency) are addressed by:

  • Pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability via liver microsomes).
  • Structure-activity relationship (SAR) studies focusing on substituent effects (e.g., electron-withdrawing groups at C3 enhance mast cell stabilization ).
  • Dose-response optimization in animal models to identify therapeutic windows .

Q. What safety protocols are critical for handling reactive intermediates during synthesis?

Key precautions include:

  • Ventilation controls to avoid inhalation of toxic intermediates (e.g., H335/H315 hazards).
  • Explosion-proof equipment when working with diazo compounds (H242/H250 codes).
  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats .

Methodological Tables

Q. Table 1. Comparison of Synthetic Methods

MethodConditionsYieldTimeReference
Wittig ReactionDMF, 80°C, 12 hours75%12h
Microwave-Assisted Smiles RearrangementAcetic acid, 150°C, microwave91%30m

Q. Table 2. Key Biological Activities

Derivative SeriesIn Vitro Activity (IC50)In Vivo Efficacy (ED50)Model System
Cyclohexenylamino (20)8.2 µM5 mg/kgMurine asthma
Benzylidene (4i)12.5 µMN/AMast cell assay

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one
Reactant of Route 2
3-Hydroxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one

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